2-[3-(2-Ethyl-4-oxoquinazolin-3-yl)propyl]isoindole-1,3-dione
Description
2-[3-(2-Ethyl-4-oxoquinazolin-3-yl)propyl]isoindole-1,3-dione is a heterocyclic compound featuring an isoindole-1,3-dione core linked via a propyl chain to a 2-ethyl-4-oxoquinazoline moiety. This dual-ring system combines the electron-deficient isoindole-1,3-dione scaffold, known for its role in photophysical and pharmaceutical applications, with the quinazoline ring, a structure frequently associated with bioactive compounds such as kinase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
2-[3-(2-ethyl-4-oxoquinazolin-3-yl)propyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-2-18-22-17-11-6-5-10-16(17)21(27)23(18)12-7-13-24-19(25)14-8-3-4-9-15(14)20(24)26/h3-6,8-11H,2,7,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKYZBBDELOAAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1CCCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Ethyl-4-oxoquinazolin-3-yl)propyl]isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common approach is to react 2-ethyl-4-oxoquinazoline with a suitable propylating agent to introduce the propyl group. This intermediate is then condensed with maleic anhydride to form the isoindoline-1,3-dione scaffold .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Ethyl-4-oxoquinazolin-3-yl)propyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of isoindole derivatives, including the compound . For instance:
- The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing inhibition zones comparable to standard antibiotics like gentamicin .
- In vitro studies indicated that certain derivatives possess strong antileishmanial activity, outperforming traditional treatments such as Glucantime .
Anticancer Properties
The anticancer potential of 2-[3-(2-Ethyl-4-oxoquinazolin-3-yl)propyl]isoindole-1,3-dione has been evaluated through various assays:
- The compound demonstrated notable antiproliferative effects against human cancer cell lines such as Caco-2 and HCT-116. It induced cell cycle arrest and apoptosis in these cancer cells .
- Structure-activity relationship (SAR) analyses suggest that modifications to the isoindole structure can enhance its anticancer efficacy .
Anti-inflammatory Effects
Isoindole derivatives have been shown to modulate inflammatory pathways:
- They inhibit pro-inflammatory mediators like cyclooxygenase (COX) and tumor necrosis factor (TNF), while promoting anti-inflammatory factors such as interleukin-10 (IL-10) .
- These properties make the compound a candidate for developing anti-inflammatory therapies.
Case Studies
Mechanism of Action
The mechanism of action of 2-[3-(2-Ethyl-4-oxoquinazolin-3-yl)propyl]isoindole-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit specific enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Table 1. Comparative Analysis of Isoindole-1,3-dione Derivatives
*Inferred from analogous quinazoline derivatives in .
Key Observations :
- Substituent Effects on Yield : Electron-withdrawing groups (e.g., methanesulfonyl in 17b) improve yields (51%) compared to simpler hydrazones (49% for 17a), likely due to enhanced stability of intermediates . In contrast, bulky substituents like the thioxo-triazolidine ring in 13c reduce yields (42%) due to steric hindrance .
- Thermal Stability : Melting points correlate with molecular rigidity. Compound 13c (>300°C) exhibits exceptional thermal stability, attributed to hydrogen bonding (NH groups) and π-stacking interactions involving the thioxo-triazolidine and isoindole rings .
Spectroscopic and Crystallographic Comparisons
- IR and NMR Trends: All isoindole-1,3-dione derivatives show strong C=O stretches near 1700–1780 cm⁻¹. The quinazoline-containing target compound is expected to display additional C=O peaks near 1670 cm⁻¹, as seen in related quinazolinones . In hydrazone derivatives (e.g., 17a), NH stretches appear at 3300–3400 cm⁻¹ .
- Crystal Packing : The title compound in (a related quinazoline-isoindole hybrid) adopts a planar quinazolinyl core with π–π interactions (intercentroid distance: 3.533 Å) between the isoindole and pyrimidinyl rings. This contrasts with sulfonamide-containing analogs (e.g., 17c), where C–H···O hydrogen bonds dominate packing .
Biological Activity
2-[3-(2-Ethyl-4-oxoquinazolin-3-yl)propyl]isoindole-1,3-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 306.35 g/mol
- CAS Number : 2380178-84-5
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines.
- Antimicrobial Properties : Exhibits potential antibacterial and antifungal activities, making it a candidate for further exploration in infectious disease treatment.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering potential therapeutic applications in inflammatory diseases.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : It may influence key signaling pathways such as the MAPK/ERK pathway, which is crucial in cell growth and differentiation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in inflammatory markers |
Case Study 1: Antitumor Efficacy
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against breast and colon cancer cells. The IC50 values were reported at concentrations lower than those required for conventional chemotherapeutics, suggesting a promising therapeutic index.
Case Study 2: Antimicrobial Activity
In vitro assays revealed that the compound displayed notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to established antibiotics, warranting further investigation into its clinical applicability.
Case Study 3: Anti-inflammatory Mechanism
Research focusing on the anti-inflammatory properties showed that treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines in animal models of arthritis. This suggests potential for use in treating chronic inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
